N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-1H-indole-2-carboxamide
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Overview
Description
N-(5-PHENETHYL-1H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring fused with an indole moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-PHENETHYL-1H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of 5-phenethyl-1H-1,2,4-triazol-3-amine with indole-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in acetonitrile at elevated temperatures (around 80°C) under reflux and an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and disposing of chemical reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-PHENETHYL-1H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-PHENETHYL-1H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The exact mechanism of action for N-(5-PHENETHYL-1H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE-2-CARBOXAMIDE is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and indole moieties. These interactions can modulate biological pathways, leading to various effects depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
5-Phenethyl-1H-1,2,4-triazol-3-amine: Shares the triazole ring but lacks the indole moiety.
Indole-2-carboxylic acid: Contains the indole structure but lacks the triazole ring.
Uniqueness
N-(5-PHENETHYL-1H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE-2-CARBOXAMIDE is unique due to the combination of the triazole and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H17N5O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H17N5O/c25-18(16-12-14-8-4-5-9-15(14)20-16)22-19-21-17(23-24-19)11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H2,21,22,23,24,25) |
InChI Key |
ORLWIHRZDRLHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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